2-(3-Methylpiperazin-1-YL)pyrimidine chemical structure and properties
2-(3-Methylpiperazin-1-YL)pyrimidine chemical structure and properties
An In-depth Technical Guide to 2-(3-Methylpiperazin-1-YL)pyrimidine: Structure, Properties, and Applications in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Prominence of Privileged Scaffolds
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The pyrimidine and piperazine heterocycles are quintessential examples of such structures.[1] Pyrimidine, a fundamental component of nucleobases, offers a versatile template for molecular recognition, while the piperazine ring provides a conformationally constrained yet highly modifiable linker that can significantly influence a compound's solubility, cell permeability, and target engagement.[2]
The conjugation of these two moieties into a pyrimidinylpiperazine core creates a powerful pharmacophore that has been successfully exploited in numerous therapeutic areas.[3] This guide focuses on a specific, yet important, derivative within this class: 2-(3-Methylpiperazin-1-YL)pyrimidine . As a functionalized building block, this compound offers a strategic entry point for developing novel chemical entities with finely tuned biological activities. We will explore its chemical structure, physicochemical properties, synthetic routes, and its significant role as a scaffold in the development of next-generation therapeutics.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 2-(3-Methylpiperazin-1-YL)pyrimidine consists of a pyrimidine ring linked at its 2-position to the nitrogen at the 1-position of a 3-methyl-substituted piperazine ring. The methyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
Caption: Chemical structure of 2-(3-Methylpiperazin-1-YL)pyrimidine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(3-methylpiperazin-1-yl)pyrimidine | - |
| Synonyms | 1-(Pyrimidin-2-yl)-3-methylpiperazine | - |
| CAS Number | Not explicitly assigned; Parent: 20980-22-7 | [2][4][5][6][7][8] |
| Molecular Formula | C₉H₁₄N₄ | [9] |
| Molecular Weight | 178.23 g/mol | [9] |
| SMILES | CC1CN(CCN1)C2=NC=CC=N2 | - |
| InChI Key | (Parent) MRBFGEHILMYPTF-UHFFFAOYSA-N | [3][7][8] |
Note: Specific identifiers for the 3-methyl derivative are not widely cataloged. Data for the parent compound, 2-(1-Piperazinyl)pyrimidine, is often used as a reference.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this molecule are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for the 3-methyl derivative is scarce, properties can be reliably predicted based on its parent compound, 2-(1-Piperazinyl)pyrimidine. The introduction of a methyl group is expected to slightly increase lipophilicity and boiling point while having a minimal effect on density.
Table 2: Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Remarks | Source |
| Physical Form | Expected to be a low-melting solid or a liquid | Parent compound is a liquid after melting. | [4][6] |
| Melting Point | 32-34 °C | Based on the parent compound. | [6][8] |
| Boiling Point | ~277 °C (at 760 mmHg) | Based on the parent compound. | [8] |
| Density | ~1.158 g/mL at 25 °C | Based on the parent compound. | [8] |
| pKa | 8.68 ± 0.10 (Predicted) | Refers to the protonated piperazine nitrogen. | [8] |
| Solubility | Soluble in DMF, DMSO, Ethanol | Based on the parent compound. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure confirmation and purity assessment. The expected spectral features for 2-(3-Methylpiperazin-1-YL)pyrimidine are as follows:
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¹H NMR: The spectrum would show characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 6.5-8.5 ppm). The piperazine ring protons would appear as a series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). A doublet corresponding to the methyl group (CH₃) would be present, coupled to the adjacent methine proton. The N-H proton of the piperazine would appear as a broad singlet.[10][11]
-
¹³C NMR: The carbon signals for the pyrimidine ring would be found in the downfield region (δ 150-165 ppm). The piperazine and methyl carbons would resonate in the upfield aliphatic region (δ 20-60 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear in the 2850-2960 cm⁻¹ range. The C=N stretching vibrations of the pyrimidine ring are typically found in the 1500-1650 cm⁻¹ region. A medium-intensity band for N-H stretching of the secondary amine should be visible around 3250-3350 cm⁻¹.[5][7]
-
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would predominantly show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (approx. 179.13).
Synthesis and Methodologies
The synthesis of 2-(3-Methylpiperazin-1-YL)pyrimidine is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established methodology provides a reliable and efficient route to couple the piperazine and pyrimidine rings.
Core Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol involves the reaction of a pyrimidine ring activated with a suitable leaving group (typically a halogen like chlorine) at the 2-position with 3-methylpiperazine. The nucleophilic secondary amine of the piperazine displaces the leaving group to form the desired C-N bond.
Step-by-Step Methodology:
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Reactant Preparation: A solution of 2-chloropyrimidine (1.0 eq) is prepared in a suitable polar aprotic solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF).
-
Addition of Amine and Base: To this solution, 3-methylpiperazine (1.1-1.5 eq) is added, followed by a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period ranging from a few hours to overnight (e.g., 12 hours).[9] Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product or prepare for extraction.[9] The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-(3-Methylpiperazin-1-YL)pyrimidine.
Causality in Protocol Design:
-
The choice of a polar solvent is critical to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate characteristic of SₙAr reactions.
-
Using an excess of the amine and a base is a standard practice to ensure complete consumption of the electrophilic pyrimidine and to neutralize the acidic byproduct, preventing potential side reactions.
-
Heating is necessary to provide the activation energy required for the substitution on the electron-deficient pyrimidine ring.
Caption: General workflow for the synthesis of 2-(3-Methylpiperazin-1-YL)pyrimidine.
Alternative Method: Palladium-Catalyzed Cross-Coupling
For more complex substrates or when SₙAr fails, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative. This method uses a palladium catalyst with a specialized ligand to form the C-N bond between an aryl halide (2-halopyrimidine) and an amine (3-methylpiperazine).[9]
Applications in Drug Discovery and Medicinal Chemistry
The 2-(piperazinyl)pyrimidine scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets. The 3-methyl substituent provides a handle for exploring stereospecific interactions and can improve metabolic stability.
-
Kinase Inhibition: Many kinase inhibitors utilize the pyrimidine ring as a hinge-binding motif to anchor the molecule in the ATP-binding pocket of the enzyme. The piperazine moiety often extends into the solvent-exposed region, providing a point for modification to enhance selectivity and improve pharmacokinetic properties. Derivatives of this scaffold have been investigated as inhibitors of Janus Kinase 1 (JAK1), Interleukin-1 receptor-associated kinase 4 (IRAK4), and c-Met kinase, which are implicated in inflammatory diseases and cancer.[9]
-
Central Nervous System (CNS) Agents: The parent compound, 1-(2-Pyrimidinyl)piperazine (1-PP), is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT₁ₐ serotonin receptor.[3][7] It is also an active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[7] The 2-(3-Methylpiperazin-1-YL)pyrimidine scaffold is therefore of significant interest for developing novel agents targeting neurological and psychiatric disorders.[9]
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Antimicrobial and Anticancer Agents: The pyrimidinylpiperazine core has been incorporated into compounds showing broad biological activities, including antibacterial, antifungal, and antiproliferative effects against various cancer cell lines. The ability to easily modify both the pyrimidine and piperazine rings allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[9]
Safety and Handling
Hazard Classification (based on analog data):
-
Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic and air-sensitive.[3][8]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Conclusion
2-(3-Methylpiperazin-1-YL)pyrimidine stands as a valuable and versatile building block in medicinal chemistry. Its structure combines two privileged scaffolds, offering a synthetically accessible platform for developing novel therapeutics. While specific experimental data for this derivative remains limited in public literature, its properties and reactivity can be reliably extrapolated from closely related analogs. Its demonstrated importance in the development of kinase inhibitors and CNS-active agents ensures that this scaffold will continue to be a focus of research for scientists and drug development professionals aiming to address unmet medical needs.
References
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2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
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Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). Journal of Medicinal Chemistry. Retrieved February 28, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). I.R.I.S.. Retrieved February 28, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 28, 2026, from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025, August 8). Indian Journal of Pharmaceutical Sciences. Retrieved February 28, 2026, from [Link]
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